Trione
Overview
Description
It binds to both wild-type and T877 mutant androgen receptors, selectively inhibiting T877 with an IC50 value of 0.82 μM . AH3960 is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Industrial production methods for AH3960 are not well-documented, as the compound is mainly used for research purposes and not for commercial production. The synthesis is typically carried out in a laboratory setting under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
AH3960 undergoes various chemical reactions, including:
Oxidation: AH3960 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AH3960 can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AH3960 has a wide range of scientific research applications, including:
Chemistry: AH3960 is used as a tool compound to study the binding and inhibition of androgen receptors and the activation of PTHR1.
Biology: The compound is used to investigate the role of androgen receptors and PTHR1 in various biological processes, including cell differentiation and bone metabolism.
Medicine: AH3960 is studied for its potential therapeutic applications in diseases related to androgen receptor signaling, such as prostate cancer, and conditions involving PTHR1, such as osteoporosis.
Industry: While not widely used in industrial applications, AH3960 serves as a valuable research tool in the development of new drugs and therapeutic agents
Mechanism of Action
AH3960 exerts its effects by binding to specific molecular targets:
Comparison with Similar Compounds
AH3960 is unique in its dual activity as both an androgen receptor antagonist and a PTHR1 agonist. Similar compounds include:
SW106: Acts as an antagonist of PTHR1 and has been studied for its effects on PTHR1-mediated signaling.
Other Androgen Receptor Antagonists: Compounds like bicalutamide and enzalutamide also inhibit androgen receptors but do not have the dual activity seen in AH3960
AH3960’s uniqueness lies in its ability to selectively inhibit the T877 mutant androgen receptor while also activating PTHR1, making it a valuable tool for research in both receptor pathways.
Properties
IUPAC Name |
1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYADQIFGGIKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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